Ethyl paraben-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

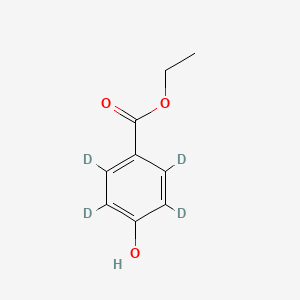

Ethyl paraben-d4 is a deuterated analog of ethyl 4-hydroxybenzoate. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate typically involves the deuteration of ethyl 4-hydroxybenzoate. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl paraben-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding quinone.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Ethyl paraben-d4 has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mecanismo De Acción

The mechanism of action of ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate is primarily influenced by the presence of deuterium atoms. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to differences in reaction rates and pathways. This compound can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The specific pathways involved depend on the context of its application, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-hydroxybenzoate-2,3,5,6-d4: Another deuterated analog with similar properties but different ester group.

Ethyl 4-hydroxybenzoate: The non-deuterated version of the compound.

Ethylparaben: A common preservative with similar chemical structure but without deuterium substitution

Uniqueness

Ethyl paraben-d4 is unique due to its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable for specific applications where isotopic labeling is required, such as in NMR spectroscopy and mass spectrometry.

Actividad Biológica

Ethyl paraben-d4, a deuterated form of ethyl paraben, is commonly used as a preservative in cosmetics, pharmaceuticals, and food products. Its biological activity has garnered attention due to its potential endocrine-disrupting properties and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its cytotoxicity, estrogenic activity, and effects on different biological systems.

- IUPAC Name : Ethyl 4-hydroxybenzoate

- Molecular Formula : C9H10O3

- PubChem CID : 8434

Cytotoxic Effects

Recent studies have demonstrated that ethyl paraben induces significant cytotoxic effects in various cell lines, particularly in human placental cells.

Case Study: Human Placenta BeWo Cells

A study investigated the effects of ethyl paraben on BeWo cells (a human placental cell line). The findings indicated:

- Cell Viability : Ethyl paraben significantly decreased cell viability in a dose-dependent manner with an IC50 value of 0.9 mM, further decreasing to 0.6 mM at 48 hours .

- Morphological Changes : Treated cells exhibited typical signs of apoptosis including cell shrinkage and membrane blebbing .

- Cell Cycle Arrest : Ethyl paraben caused cell cycle arrest at the sub-G1 phase, reducing the proportion of cells in G0/G1 and S phases .

- Caspase Activation : The treatment led to enhanced activity of Caspase-3, indicating the induction of apoptotic pathways .

Estrogenic Activity

This compound has been shown to exhibit weak estrogenic activity.

Study Findings

A study assessed the estrogenic potential of ethyl paraben and its analogs:

- Agonist Activity : At low concentrations (10^-7 M), ethyl paraben acted as an agonist/inverse antagonist on estrogen-related receptors (ERRγ), which is involved in the regulation of estrogen synthesis .

- Induction of Gene Expression : Ethyl paraben was found to up-regulate the expression of calcium-binding protein (CaBP-9k) in rat pituitary cancer cells, suggesting its role in estrogenic signaling pathways .

Toxicological Studies

Ethyl paraben has also been evaluated for its toxicological impacts on aquatic organisms.

Case Study: Rohu Fish (Labeo rohita)

A study conducted on rohu fish exposed to varying concentrations of ethyl paraben revealed:

- Hematological Alterations : Significant increases in red blood cells (RBCs), white blood cells (WBCs), and other hematological parameters were observed after exposure to concentrations as high as 6000 μg/L .

- Histopathological Changes : Histological examinations showed damage in gills, kidneys, and liver tissues, indicating systemic toxicity .

- LC50 Determination : The lethal concentration for 50% mortality (LC50) was determined to be 12000 μg/L over 48 hours .

Summary Table of Biological Effects

Propiedades

IUPAC Name |

ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.